ethyl 1-(2,3-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
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Description
Dexmedetomidine is an α2-adrenoceptor agonist with sedative, anxiolytic, sympatholytic, and analgesic-sparing effects, and minimal depression of respiratory function . It is potent and highly selective for α2-receptors with an α2:α1 ratio of 1620:1 .
Synthesis Analysis
A novel and facile method for the synthesis of dexmedetomidine involves Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation .
Molecular Structure Analysis
Physicochemical characterization of dexmedetomidine in solution as well as the solid state has been done using single-crystal X-ray crystallography, 1H and 13C NMR, IR and mass spectrometry .
Chemical Reactions Analysis
While specific chemical reactions involving dexmedetomidine are not detailed in the available literature, the compound is known to be involved in various biological reactions due to its role as an α2-adrenoceptor agonist .
Physical and Chemical Properties Analysis
The physical and chemical properties of dexmedetomidine have been studied using techniques like single-crystal X-ray crystallography, 1H and 13C NMR, IR and mass spectrometry .
Mechanism of Action
Target of Action
The primary target of this compound is the α2-adrenoceptor . This receptor plays a crucial role in the central nervous system, regulating a variety of physiological functions such as sedation, analgesia, and anxiolysis .
Mode of Action
The compound acts as an agonist at the α2-adrenoceptor . It binds to these receptors, triggering a series of intracellular events that lead to the receptor’s activation. This results in sedative, anxiolytic, sympatholytic, and analgesic-sparing effects .
Biochemical Pathways
Upon activation of the α2-adrenoceptor, the compound influences several biochemical pathways. It induces sedation through activation of α2-receptors in the locus coeruleus, inducing a state mimicking natural sleep .
Pharmacokinetics
The compound is rapidly distributed and is mainly hepatically metabolized into inactive metabolites by glucuronidation and hydroxylation . Body size, hepatic impairment, and presumably plasma albumin and cardiac output have a significant impact on its pharmacokinetics . A high inter-individual variability in its pharmacokinetics has been described .
Result of Action
The molecular and cellular effects of the compound’s action include transient hypertension, bradycardia, and hypotension, resulting from the drug’s peripheral vasoconstrictive and sympatholytic properties . It induces a state of unconsciousness similar to natural sleep, with the unique aspect that patients remain easily rousable and cooperative .
Properties
IUPAC Name |
ethyl 1-(2,3-dimethylphenyl)-3,5-dimethylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-6-20-16(19)15-12(4)17-18(13(15)5)14-9-7-8-10(2)11(14)3/h7-9H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGFVEYLGRAADZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=CC=CC(=C2C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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